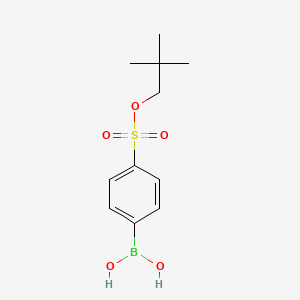
(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid
Overview
Description
4-(Neopentyloxysulfonyl)phenylboronic acid is a monosulfonic acid building block used in organic synthesis. It is known for its role in the synthesis of water-soluble dibenzothiophene and dibenzothiophene S-oxide derivatives . The compound has a molecular formula of C11H17BO5S and a molecular weight of 272.1 g/mol .
Mechanism of Action
Target of Action
4-(Neopentyloxysulfonyl)phenylboronic acid is a monosulfonic acid that has been used as a building block in the synthesis of water-soluble dibenzothiophene (DBT) and dibenzothiophene S-oxide (DBTO) derivatives . The primary targets of this compound are therefore DBT and DBTO molecules.
Result of Action
The primary result of the action of 4-(Neopentyloxysulfonyl)phenylboronic acid is the synthesis of water-soluble DBT and DBTO derivatives . These derivatives may have different properties and biological activities compared to their parent compounds.
Preparation Methods
The synthesis of 4-(Neopentyloxysulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with neopentyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(Neopentyloxysulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions . Major products formed from these reactions include substituted phenylboronic acids and sulfonic acid derivatives.
Scientific Research Applications
4-(Neopentyloxysulfonyl)phenylboronic acid is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
4-(Neopentyloxysulfonyl)phenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-morpholinophenylboronic acid . While phenylboronic acid is a simpler compound with a phenyl group attached to the boronic acid moiety, 4-(Neopentyloxysulfonyl)phenylboronic acid has a neopentyl sulfonyl group that provides additional functionality and reactivity . This makes it unique and more versatile in certain synthetic applications.
Similar compounds include:
Phenylboronic acid: A basic boronic acid used in organic synthesis.
4-morpholinophenylboronic acid: A boronic acid derivative with a morpholine group, used in medicinal chemistry.
Properties
IUPAC Name |
[4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSWCPUGAFITCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657074 | |
| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-74-1 | |
| Record name | 1-(2,2-Dimethylpropyl) 4-boronobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)
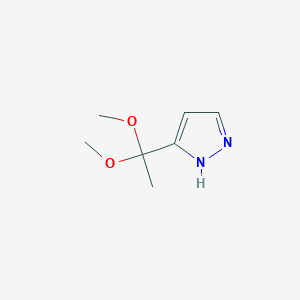
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
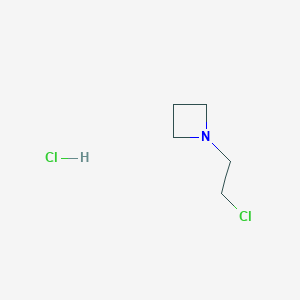

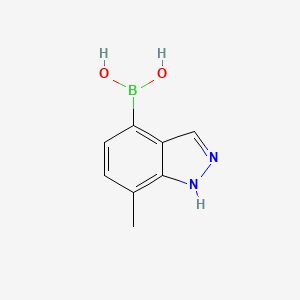
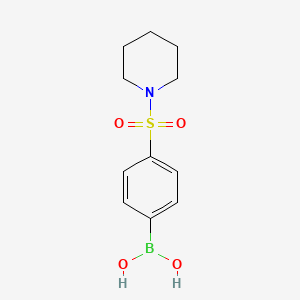
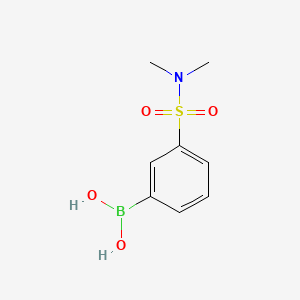
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)
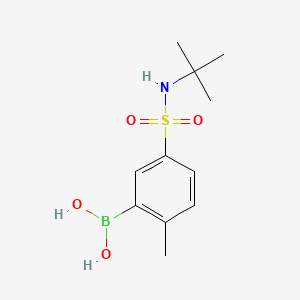
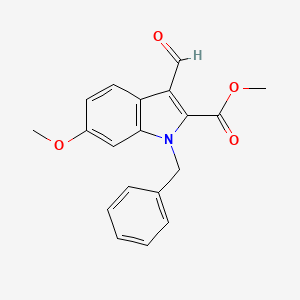
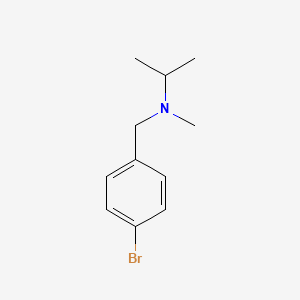
![5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1386968.png)

